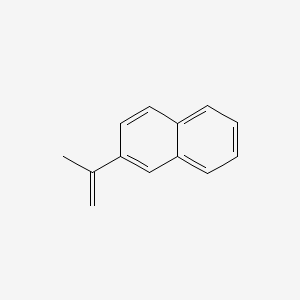

2-Isopropenylnaphthalene

CAS No.: 3710-23-4

Cat. No.: VC3690593

Molecular Formula: C13H12

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3710-23-4 |

|---|---|

| Molecular Formula | C13H12 |

| Molecular Weight | 168.23 g/mol |

| IUPAC Name | 2-prop-1-en-2-ylnaphthalene |

| Standard InChI | InChI=1S/C13H12/c1-10(2)12-8-7-11-5-3-4-6-13(11)9-12/h3-9H,1H2,2H3 |

| Standard InChI Key | ANCUXNXTHQXICN-UHFFFAOYSA-N |

| SMILES | CC(=C)C1=CC2=CC=CC=C2C=C1 |

| Canonical SMILES | CC(=C)C1=CC2=CC=CC=C2C=C1 |

Introduction

Fundamental Properties and Identification

Chemical Identity and Nomenclature

2-Isopropenylnaphthalene is an aromatic compound with the molecular formula C₁₃H₁₂. It belongs to the family of substituted naphthalenes and features an isopropenyl group (also known as 1-methylethenyl or prop-1-en-2-yl) at the 2-position of the naphthalene ring. The compound is known by several synonyms in scientific literature and chemical databases.

The compound is primarily identified through the following designations:

Additional synonyms include 2-(1-Methylvinyl)naphthalene, Naphthalene, 2-(1-methylethenyl)-, and 2-(PROP-1-EN-2-YL)NAPHTHALENE .

Physical and Chemical Properties

2-Isopropenylnaphthalene possesses distinct physical and chemical characteristics that influence its behavior in various applications. Table 1 summarizes the key physical and chemical properties of the compound.

Table 1: Physical and Chemical Properties of 2-Isopropenylnaphthalene

The relatively high LogP value of 3.87290 indicates significant hydrophobicity, which explains its poor water solubility and good solubility in organic solvents. This property is particularly relevant when considering its application in polymer chemistry and organic synthesis.

Structural Characteristics

Molecular Structure

2-Isopropenylnaphthalene consists of a naphthalene core (a fused pair of benzene rings) with an isopropenyl group attached at the 2-position. The isopropenyl group contains a double bond with a methyl substituent, providing a reactive site for polymerization reactions.

Chemical Identifiers

Several standardized chemical identifiers are used to uniquely represent 2-isopropenylnaphthalene in chemical databases and literature:

These identifiers provide unambiguous representation of the chemical structure and facilitate information retrieval from chemical databases.

Research Applications

Polymer Chemistry

One of the most significant research applications of 2-isopropenylnaphthalene is in polymer chemistry. The compound serves as a valuable monomer in copolymerization reactions, particularly in the synthesis of functional polymers with interesting optical properties.

A notable example is the synthesis of a block copolymer of 2-isopropenylnaphthalene and methacrylic acid bearing a pyrene group . This copolymer demonstrates interesting photophysical properties, including energy transfer phenomena between the naphthalene and pyrene moieties. Spectroscopic and fluorescence studies have confirmed the presence of these functional groups in the polymer structure and provided evidence of energy transfer between them .

Conformational Studies and pH Responsiveness

Research has revealed interesting conformational behavior in polymers containing 2-isopropenylnaphthalene. In aqueous solutions, polyacids containing 2-isopropenylnaphthalene units demonstrate pH-dependent conformational changes. At low pH, these polymers adopt a hypercoiled conformation due to hydrophobic bonding of the aliphatic groups, bringing 2-isopropenylnaphthalene and pyrene moieties into close contact .

This conformation prevents the formation of excimer structures between 2-isopropenylnaphthalene units and facilitates energy transfer. Conversely, at high pH (around 12), the polymer chains unfold, allowing 2-isopropenylnaphthalene units to move sufficiently to form excimer structures away from the pyrene groups . This pH-responsive behavior suggests potential applications in sensing and responsive materials.

Fluorescence Properties

The incorporation of 2-isopropenylnaphthalene into polymeric structures contributes interesting fluorescence properties. The naphthalene moiety can participate in excimer formation and energy transfer processes, particularly in polymer systems with controlled architecture. These photophysical characteristics make 2-isopropenylnaphthalene-containing polymers potentially useful in applications related to fluorescence sensing, energy transfer studies, and as analogues for investigating the behavior of biological macromolecules .

Synthesis Methods

-

Grignard reaction of 2-bromonaphthalene with acetone followed by dehydration

-

Wittig reaction using 2-naphthaldehyde and an appropriate phosphonium ylide

-

Cross-coupling reactions (e.g., Suzuki or Heck coupling) between 2-bromonaphthalene and appropriate vinyl reagents

These synthetic routes would need to be optimized for yield and purity based on specific application requirements.

Regulatory and Classification Information

2-Isopropenylnaphthalene is classified under various regulatory frameworks and chemical classification systems:

-

HS Code: 2902909090 (classified as "other aromatic hydrocarbons")

-

Hazard Codes: N (Indicating potential environmental hazards)

The compound is registered with the European Chemicals Agency (ECHA) and has been assigned the European Community (EC) Number 223-053-3 . This registration indicates compliance with European chemical regulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume